(Z)-4-Decenedial

説明

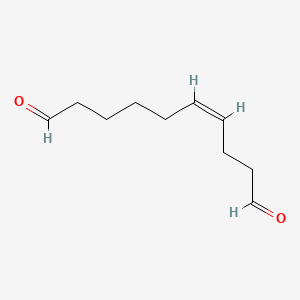

(Z)-4-Decenedial (C₁₀H₁₆O₂) is an α,β-unsaturated dialdehyde with a 10-carbon chain and a double bond at the fourth position in the Z (cis) configuration. This compound is structurally characterized by two aldehyde groups at the terminal ends of the chain, making it highly reactive in organic synthesis, particularly in cyclization and conjugation reactions. Its unique geometry and electronic properties enable applications in polymer chemistry, fragrance synthesis, and as a precursor for bioactive molecules . However, due to the lack of direct experimental data in the provided evidence, further physicochemical properties (e.g., melting point, solubility) and synthetic pathways remain underexplored here.

特性

CAS番号 |

73022-42-1 |

|---|---|

分子式 |

C10H16O2 |

分子量 |

168.23 g/mol |

IUPAC名 |

(Z)-dec-4-enedial |

InChI |

InChI=1S/C10H16O2/c11-9-7-5-3-1-2-4-6-8-10-12/h1,3,9-10H,2,4-8H2/b3-1- |

InChIキー |

SLTFGUKJPFZNHR-IWQZZHSRSA-N |

異性体SMILES |

C(CCC=O)C/C=C\CCC=O |

正規SMILES |

C(CCC=O)CC=CCCC=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Decenedial typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkenal. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic processes that involve the selective oxidation of alkenes. Catalysts such as palladium or platinum are often used to facilitate the oxidation reaction, and the process is typically carried out at elevated temperatures and pressures to achieve high yields.

化学反応の分析

Types of Reactions

(Z)-4-Decenedial undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in carbon tetrachloride for halogenation reactions.

Major Products Formed

Oxidation: Formation of (Z)-4-Decenoic acid.

Reduction: Formation of (Z)-4-Decen-1-ol.

Substitution: Formation of 4-bromo-(Z)-4-Decenal.

科学的研究の応用

Chemistry

In chemistry, (Z)-4-Decenedial is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in cellular signaling and as a biomarker for oxidative stress. Its aldehyde groups can react with proteins and nucleic acids, leading to the formation of adducts that are of interest in the study of disease mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to form adducts with biomolecules makes it a candidate for drug development, particularly in the design of inhibitors for enzymes involved in oxidative stress.

Industry

In the industrial sector, this compound is used in the production of fragrances and flavorings. Its aldehyde groups contribute to its strong odor, making it a valuable component in the formulation of perfumes and food additives.

作用機序

The mechanism of action of (Z)-4-Decenedial involves its reactivity with nucleophiles such as proteins and nucleic acids. The aldehyde groups can form Schiff bases with amino groups in proteins, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the design of enzyme inhibitors and the study of protein modifications.

類似化合物との比較

Comparison with Similar Compounds

The reactivity and applications of (Z)-4-Decenedial can be contextualized by comparing it to structurally analogous compounds. Below is a systematic analysis based on functional groups, chain length, and stereochemistry:

Table 1: Structural and Functional Comparison

| Compound | Structure | Functional Groups | Reactivity Profile | Applications |

|---|---|---|---|---|

| This compound | C₁₀H₁₆O₂, Z-configuration | Two terminal aldehydes | High electrophilicity, cyclization | Polymers, fragrances, catalysis |

| (E)-4-Decenedial | C₁₀H₁₆O₂, E-configuration | Two terminal aldehydes | Reduced steric hindrance, faster Michael addition | Crosslinking agents, adhesives |

| 2,4-Decadienal | C₁₀H₁₆O, conjugated diene | One aldehyde, one alkene | Oxidation sensitivity, flavor chemistry | Food additives, aroma compounds |

| Glutaraldehyde | C₅H₈O₂, saturated | Two terminal aldehydes | Protein crosslinking, biocidal activity | Disinfectants, tissue fixation |

Key Findings:

Stereochemistry Impact : The Z-configuration in this compound introduces steric hindrance, slowing nucleophilic attacks compared to its E-isomer .

Chain Length vs. Reactivity : Longer chains (e.g., C₁₀ in decenedial vs. C₅ in glutaraldehyde) reduce volatility but enhance thermal stability in polymer matrices .

Conjugation Effects : Unlike 2,4-Decadienal, the absence of conjugation between aldehydes in this compound limits its use in UV-sensitive applications but improves storage stability .

Recommendations for Future Work

Experimental Validation : Prioritize NMR and mass spectrometry to confirm purity and configuration .

Comparative Studies : Benchmark this compound against (E)-isomers in polymerization kinetics or catalytic efficiency .

Toxicity Screening : Assess environmental and health impacts to align with regulatory standards .

生物活性

(Z)-4-Decenedial is a dialdehyde compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the chemical formula C₁₀H₁₈O₂ and is characterized by a long carbon chain with two aldehyde functional groups. The synthesis typically involves the oxidation of corresponding alkenes or alcohols under specific conditions. For example, it can be synthesized through the oxidation of (Z)-4-decene using oxidizing agents such as potassium permanganate or ozone.

1. Insect Attractant

One of the most notable biological activities of this compound is its role as an insect attractant . Research has demonstrated that it effectively attracts certain species of insects, particularly in agricultural settings, where it may be used to lure pests or beneficial insects for monitoring and control purposes. This property has been utilized in developing eco-friendly pest management strategies.

2. Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against bacteria and fungi, suggesting potential applications in developing antimicrobial agents or preservatives in food and cosmetic industries. The mechanism behind this activity is believed to involve disruption of microbial cell membranes.

3. Potential Therapeutic Applications

There is emerging evidence regarding the potential therapeutic applications of this compound in cancer research. Preliminary findings suggest that it may influence cellular pathways involved in apoptosis and cell proliferation, making it a candidate for further investigation as a chemotherapeutic agent.

Case Study 1: Insect Behavior Modification

A study conducted by researchers at a leading agricultural university examined the effects of this compound on insect behavior. The results indicated that the compound significantly increased the attraction rate of certain pest species to traps baited with this compound compared to controls without the compound. This suggests its potential use in integrated pest management strategies.

Case Study 2: Antimicrobial Efficacy

In another study published in a peer-reviewed journal, this compound was tested against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. These findings highlight its potential as a natural antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within organisms:

- Cell Membrane Disruption: Its hydrophobic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.

- Signal Transduction Pathways: In cancer cells, this compound may modulate signaling pathways related to cell growth and apoptosis, although further research is needed to elucidate these mechanisms fully.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Insect Attractant | Attracts specific insect species for pest management | |

| Antimicrobial | Effective against bacteria and fungi | |

| Therapeutic Potential | Possible influence on cancer cell pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。